molecular formula C8H12N2O2 B14220364 2-Ethyl-3,5-dimethoxypyrazine CAS No. 824969-39-3

2-Ethyl-3,5-dimethoxypyrazine

Cat. No.: B14220364
CAS No.: 824969-39-3
M. Wt: 168.19 g/mol
InChI Key: NRNMCIVGDGFCHL-UHFFFAOYSA-N
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Description

2-Ethyl-3,5-dimethoxypyrazine is a heterocyclic organic compound with the molecular formula C8H12N2O2. It belongs to the class of pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinct aroma, often described as earthy or green, and is found in various natural sources such as bell peppers and certain wines .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-3,5-dimethoxypyrazine can be synthesized through several methods. One common approach involves the condensation of 2,3-pentanedione with aminoacetone under acidic conditions, followed by methylation using dimethyl sulfate . Another method includes the cyclization of appropriate precursors in the presence of catalysts like palladium or copper .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3,5-dimethoxypyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazines, pyrazine N-oxides, and dihydropyrazine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Ethyl-3,5-dimethylpyrazine
  • 2-Ethyl-3,6-dimethylpyrazine
  • 2,3-Dimethoxypyrazine

Comparison: 2-Ethyl-3,5-dimethoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. Compared to 2-Ethyl-3,5-dimethylpyrazine, it has methoxy groups instead of methyl groups, resulting in different reactivity and aroma profiles .

Properties

CAS No.

824969-39-3

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-ethyl-3,5-dimethoxypyrazine

InChI

InChI=1S/C8H12N2O2/c1-4-6-8(12-3)10-7(11-2)5-9-6/h5H,4H2,1-3H3

InChI Key

NRNMCIVGDGFCHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N=C1OC)OC

Origin of Product

United States

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